molecular formula C17H17NO B11975328 N,N,9-trimethyl-9H-fluorene-3-carboxamide

N,N,9-trimethyl-9H-fluorene-3-carboxamide

Cat. No.: B11975328
M. Wt: 251.32 g/mol
InChI Key: PUWXQEUHFMDYTN-UHFFFAOYSA-N
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Description

N,N,9-trimethyl-9H-fluorene-3-carboxamide is a chemical compound with the molecular formula C17H17NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three methyl groups and a carboxamide group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,9-trimethyl-9H-fluorene-3-carboxamide typically involves the coupling of aryl carboxylic acid with piperidin-4-one, followed by further modifications to introduce the methyl groups and the carboxamide functionality . The reaction conditions often include the use of standard organic solvents and catalysts to facilitate the coupling and subsequent transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N,N,9-trimethyl-9H-fluorene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse fluorene derivatives .

Scientific Research Applications

N,N,9-trimethyl-9H-fluorene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N,N,9-trimethyl-9H-fluorene-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,9-trimethyl-9H-fluorene-3-carboxamide include other fluorene derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its particular characteristics can be leveraged for desired outcomes .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N,N,9-trimethyl-9H-fluorene-3-carboxamide

InChI

InChI=1S/C17H17NO/c1-11-13-6-4-5-7-15(13)16-10-12(8-9-14(11)16)17(19)18(2)3/h4-11H,1-3H3

InChI Key

PUWXQEUHFMDYTN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)C(=O)N(C)C)C3=CC=CC=C13

Origin of Product

United States

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